9-methyl-9H-carbazole-3-sulfonamide
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Overview
Description
9-methyl-9H-carbazole-3-sulfonamide: is an organic compound with the molecular formula C13H12N2O2S and a molecular weight of 260.32 g/mol . It belongs to the class of carbazole derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a carbazole core structure with a methyl group at the 9th position and a sulfonamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-9H-carbazole-3-sulfonamide typically involves the sulfonation of 9-methyl-9H-carbazole followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 9-methyl-9H-carbazole is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3rd position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-methyl-9H-carbazole-3-sulfonamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized carbazole derivatives.
Reduction: Amines, reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9-methyl-9H-carbazole-3-sulfonamide is used as a building block in organic synthesis for the preparation of more complex carbazole derivatives. It serves as an intermediate in the synthesis of dyes, pigments, and other functional materials .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its ability to interact with various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 9-methyl-9H-carbazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, certain carbazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The sulfonamide group can enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
9H-carbazole: The parent compound without the methyl and sulfonamide groups.
9-methyl-9H-carbazole: Similar structure but lacks the sulfonamide group.
9H-carbazole-3-sulfonamide: Similar structure but lacks the methyl group.
Uniqueness: 9-methyl-9H-carbazole-3-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. The methyl group at the 9th position can influence the compound’s electronic properties, while the sulfonamide group enhances its solubility and reactivity .
Properties
IUPAC Name |
9-methylcarbazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKCDUUGRBUVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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